
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione
概要
説明
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione, also known as ATD, is a heterocyclic compound with a wide range of applications in the fields of science, engineering, and medicine. ATD is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, optical materials, and catalysts. ATD has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. It has also been used in the production of a range of polymers and optical materials.
科学的研究の応用
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in the fields of science and engineering. It has been used in the synthesis of a range of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the production of polymers, optical materials, and catalysts. 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has also been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents.
作用機序
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a versatile compound that has a wide range of applications in the fields of science, engineering, and medicine. 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione acts as a catalyst in the synthesis of a variety of compounds. It has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has also been used in the production of a range of polymers and optical materials.
Biochemical and Physiological Effects
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound with a wide range of applications in the fields of science, engineering, and medicine. 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has also been used in the production of a range of polymers and optical materials. 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has been shown to have a range of biochemical and physiological effects. 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has been shown to have antimicrobial and antifungal activity, as well as anti-inflammatory and antioxidant effects. 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has also been shown to have anti-cancer activity in vitro and in vivo studies.
実験室実験の利点と制限
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in the fields of science, engineering, and medicine. 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has also been used in the production of a range of polymers and optical materials. The advantages of using 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione in laboratory experiments include its wide range of applications, its low cost, and its ease of use. The limitations of using 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione in laboratory experiments include the fact that it can be toxic, it can be difficult to purify, and it can be difficult to store.
将来の方向性
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a versatile compound with a wide range of applications in the fields of science, engineering, and medicine. The future directions for 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione include the development of new applications in the fields of pharmaceuticals, dyes, and other organic compounds. Additionally, 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione could be used to develop new polymers, optical materials, and catalysts. Furthermore, 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione could be used to develop new drugs, including antibiotics, antifungals, and anti-cancer agents. Finally, 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione could be used to develop new biochemical and physiological effects.
特性
IUPAC Name |
2-acetyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-3(9)8-5(11)7-4(10)2-6-8/h2H,1H3,(H,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQYRCPVUXDEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276959 | |
| Record name | 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione | |
CAS RN |
4338-50-5 | |
| Record name | 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036993.png)
![N-[(3-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036994.png)
![[[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate](/img/structure/B3036997.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B3037000.png)
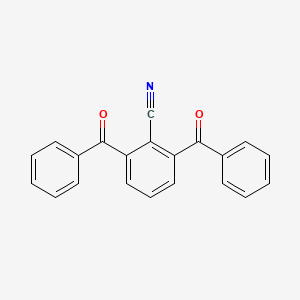
![2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3037004.png)
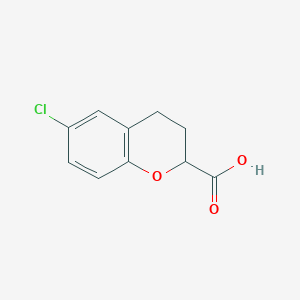
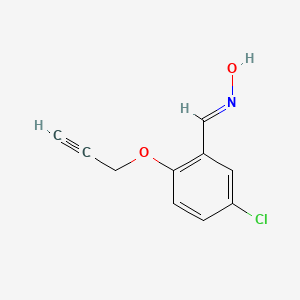
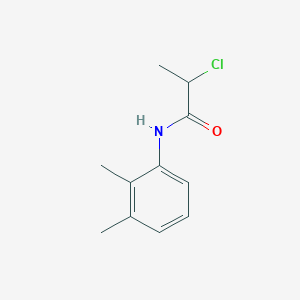

![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3037013.png)
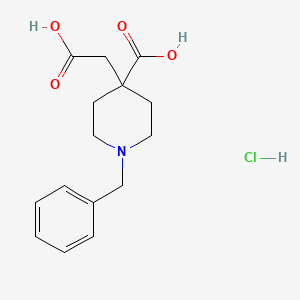

![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3037016.png)